N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a biphenyl group and a thieno[2,3-d]pyrimidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the biphenyl group: This can be achieved through Suzuki coupling reactions.
Synthesis of the thieno[2,3-d]pyrimidin-2-yl moiety: This might involve cyclization reactions starting from appropriate thiophene and pyrimidine precursors.
Thioether formation: The final step could involve the reaction of the biphenyl and thieno[2,3-d]pyrimidin-2-yl intermediates with a suitable thioacetic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction reactions might target the carbonyl group in the thieno[2,3-d]pyrimidin-2-yl moiety.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-Biphenyl]-2-yl)-2-((3-methyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)propionamide
Uniqueness
The uniqueness of N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide lies in its specific substitution pattern, which could confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
CAS No. |
577998-00-6 |
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Molecular Formula |
C24H23N3O2S2 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)21-15(2)16(3)31-22(21)26-24(27)30-14-20(28)25-19-13-9-8-12-18(19)17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3,(H,25,28) |
InChI Key |
XYISGVQFIVCQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)SC(=C2C)C |
Origin of Product |
United States |
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